
4-Ethyl-3-(4-methoxyphenyl)-2-phenylmorpholin-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-3-(4-methoxyphenyl)-2-phenyl-morpholin-2-ol is an organic compound belonging to the class of morpholines. Morpholines are heterocyclic amines that contain both nitrogen and oxygen in their ring structure. This compound is characterized by the presence of an ethyl group, a methoxyphenyl group, and a phenyl group attached to the morpholine ring.
Méthodes De Préparation
The synthesis of 4-ethyl-3-(4-methoxyphenyl)-2-phenyl-morpholin-2-ol can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines, which can then be deprotected to yield the desired morpholine derivative . Industrial production methods may involve similar cyclization reactions, optimized for large-scale synthesis.
Analyse Des Réactions Chimiques
4-Ethyl-3-(4-methoxyphenyl)-2-phenyl-morpholin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups such as halides or hydroxyl groups. Common reagents include sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4-Ethyl-3-(4-methoxyphenyl)-2-phenyl-morpholin-2-ol has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.
Medicine: It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting the central nervous system.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-ethyl-3-(4-methoxyphenyl)-2-phenyl-morpholin-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-ethyl-3-(4-methoxyphenyl)-2-phenyl-morpholin-2-ol include:
4-Ethyl-3-(4-methoxyphenyl)-2,2-dimethyl-2H-chromen-7-ol: This compound shares structural similarities but differs in the presence of a chromen ring instead of a morpholine ring.
1-(3-chlorophenyl)piperazine: Another heterocyclic amine with a piperazine ring, commonly used in pharmaceutical research.
The uniqueness of 4-ethyl-3-(4-methoxyphenyl)-2-phenyl-morpholin-2-ol lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
7467-25-6 |
|---|---|
Formule moléculaire |
C19H24ClNO3 |
Poids moléculaire |
349.8 g/mol |
Nom IUPAC |
4-ethyl-3-(4-methoxyphenyl)-2-phenylmorpholin-2-ol;hydrochloride |
InChI |
InChI=1S/C19H23NO3.ClH/c1-3-20-13-14-23-19(21,16-7-5-4-6-8-16)18(20)15-9-11-17(22-2)12-10-15;/h4-12,18,21H,3,13-14H2,1-2H3;1H |
Clé InChI |
FXVALYVJFNHFGF-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCOC(C1C2=CC=C(C=C2)OC)(C3=CC=CC=C3)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-Chlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B14009383.png)
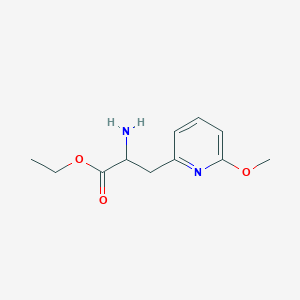
![4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol](/img/structure/B14009396.png)
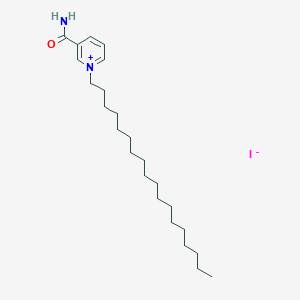

![7-[(3,4-dichlorophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B14009415.png)
![4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol](/img/structure/B14009419.png)
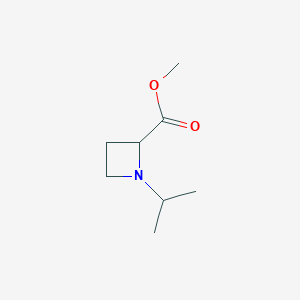
![4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol](/img/structure/B14009434.png)
![4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol](/img/structure/B14009436.png)
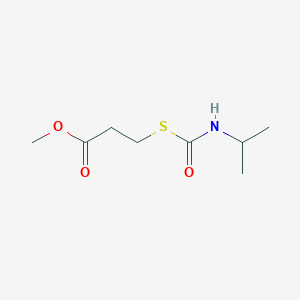
![2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N,N-dimethylacetamide;ethanesulfonic acid](/img/structure/B14009445.png)
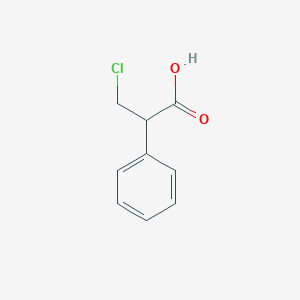
![2-[4-[5-(5,7-Dimethoxy-4-oxochromen-2-yl)-2-methoxyphenoxy]phenyl]-5,7-dimethoxychromen-4-one](/img/structure/B14009457.png)
